Ethyl 1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-3-propan-2-ylpyrrolidine-3-carboxylate
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Overview
Description
Ethyl 1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-3-propan-2-ylpyrrolidine-3-carboxylate is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrrolidine ring substituted with an ethyl ester group and a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-3-propan-2-ylpyrrolidine-3-carboxylate typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving an appropriate precursor such as 4,5-dimethyl-1,2,4-triazole-3-carboxylic acid.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring is introduced through a nucleophilic substitution reaction, where the triazole derivative reacts with a suitable pyrrolidine precursor.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-3-propan-2-ylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the triazole or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-3-propan-2-ylpyrrolidine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of Ethyl 1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-3-propan-2-ylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The triazole moiety is known to bind to metal ions and enzymes, potentially inhibiting their activity. The pyrrolidine ring may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-3-methylpyrrolidine-3-carboxylate: Similar structure but with a methyl group instead of an isopropyl group.
Ethyl 1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-3-phenylpyrrolidine-3-carboxylate: Contains a phenyl group, which may alter its chemical properties and biological activity.
Uniqueness
Ethyl 1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-3-propan-2-ylpyrrolidine-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the triazole and pyrrolidine rings makes it a versatile compound for various applications.
Properties
IUPAC Name |
ethyl 1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-3-propan-2-ylpyrrolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O2/c1-6-21-14(20)15(11(2)3)7-8-19(10-15)9-13-17-16-12(4)18(13)5/h11H,6-10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDCNCTSWSRZIRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(C1)CC2=NN=C(N2C)C)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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